molecular formula C17H15NO5 B2723519 Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate CAS No. 923122-97-8

Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate

Cat. No. B2723519
CAS RN: 923122-97-8
M. Wt: 313.309
InChI Key: MJWUSNAJCFVKIN-UHFFFAOYSA-N
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Description

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Compounds containing furan rings, also known as furan derivatives, have widespread applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .


Molecular Structure Analysis

The molecular structure of a compound can be elucidated using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the geometrical and vibrational properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of furan derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Furfural, a furan derivative, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research by Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, highlighting their potential in antimicrobial activities. Transition metal complexes with these ligands showed varying degrees of inhibition against both gram-positive and gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Patel, 2020).

Efficient Domino Strategy for the Synthesis of Polyfunctionalized Benzofuran-4(5H)-ones

Ma et al. (2014) presented an efficient method for synthesizing multifunctionalized benzofuran-4(5H)-ones, which are further convertible into polyfunctionalized cinnoline-4-carboxamides. This research demonstrated an eco-friendly process, avoiding tedious workup procedures by direct precipitation of products from the reaction solution (Ma et al., 2014).

High-Performance Liquid Chromatographic Determination of Compounds in Honey

Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining various furan derivatives in honey, showcasing the analytical capabilities for detecting and quantifying these compounds in complex matrices (Nozal et al., 2001).

Electrochemical Incorporation of Electrophiles into Biomass-derived Platform Molecule

Ling et al. (2022) explored the electrochemical reduction of a CMF derivative, highlighting a novel approach to expand the derivative scope of CMF as a biobased platform molecule. This study underscores the significance of electrochemical methods in modifying and enhancing the utility of biomass-derived chemicals (Ling et al., 2022).

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives

Phutdhawong et al. (2019) investigated the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, evaluating their cytotoxicity against cancer cell lines and antimicrobial activity. This study highlights the potential of these compounds in medicinal chemistry and drug development (Phutdhawong et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus .

properties

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-3-21-17(20)15-10(2)12-9-11(6-7-13(12)23-15)18-16(19)14-5-4-8-22-14/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWUSNAJCFVKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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